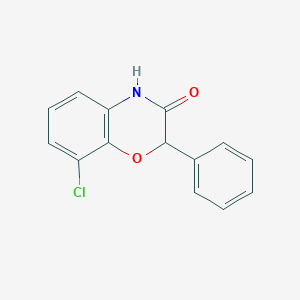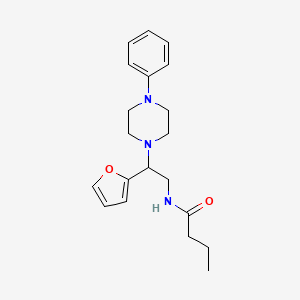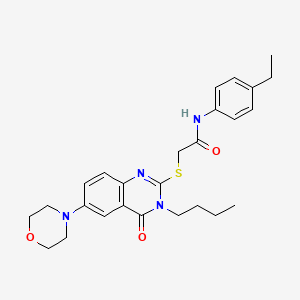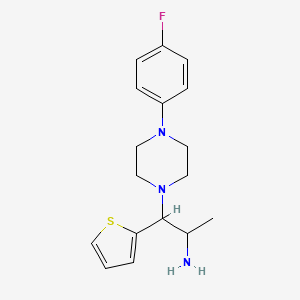![molecular formula C17H19N3O B2777285 N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide CAS No. 2411243-90-6](/img/structure/B2777285.png)
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide, also known as CEBY, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CEBY is a benzimidazole derivative that has been synthesized through a variety of methods, and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide has been shown to have a range of potential scientific research applications, including as a tool for studying the role of benzimidazole derivatives in biological systems. It has been used in studies examining the effects of benzimidazole derivatives on the growth and development of cancer cells, as well as in studies investigating the potential use of benzimidazole derivatives as anti-inflammatory agents.
Mécanisme D'action
The exact mechanism of action of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide is not fully understood, but it is believed to act as an inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics. This disruption has been shown to have a range of effects on cellular processes, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation in a variety of cancer cell lines. It has also been shown to induce apoptosis in cancer cells, and to have anti-inflammatory effects. In addition, N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide has been shown to have potential as a treatment for neurodegenerative diseases, due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide in lab experiments is its high yield of synthesis, which makes it readily available for use in a range of studies. Another advantage is its potential as a tool for studying the role of benzimidazole derivatives in biological systems. However, one limitation of using N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide in lab experiments is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers.
Orientations Futures
There are a number of potential future directions for research on N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide, including further studies on its mechanism of action and its potential use as a treatment for neurodegenerative diseases. Other potential directions include studies on the effects of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide on other cellular processes, such as angiogenesis and cell migration, as well as studies on the potential use of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide as an anti-cancer agent in combination with other drugs. Additionally, further studies on the safety and toxicity of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide will be important for its continued use in scientific research.
Méthodes De Synthèse
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide has been synthesized through a variety of methods, including the reaction of 1-cyclopropyl-2-ethylbenzimidazole with propargyl bromide, followed by the reaction with but-2-yn-1-amine. Other methods include the reaction of 1-cyclopropyl-2-ethylbenzimidazole with 2-bromo-1-phenylethanone, followed by the reaction with propargylamine. These methods have been shown to produce high yields of N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide, and have been used in a number of scientific research studies.
Propriétés
IUPAC Name |
N-[(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-5-17(21)18-11-12-6-9-15-14(10-12)19-16(4-2)20(15)13-7-8-13/h6,9-10,13H,4,7-8,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHPTUIEIKFVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3CC3)C=CC(=C2)CNC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)


![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2777214.png)

![(E)-3-(3-bromoanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2777218.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2777219.png)

![10-Oxa-6-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2777225.png)